REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.[NH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1>C(#N)C>[N:11]1([C:2]2[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=2)[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
16.6 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 48 hrs
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in water
|
Type
|
CUSTOM
|
Details
|
The crude product was precipitated by addition of 10% aqueous acetic acid
|
Type
|
CUSTOM
|
Details
|
isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water and methanol
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C1=NC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.83 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |